

#### In-Depth Technical Guide: PF-05089771 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of PF-05089771 tosylate. It includes detailed experimental protocols for its synthesis and characterization, as well as its evaluation in preclinical models of pain. The document also explores the signaling pathways modulated by NaV1.7 and the mechanism of action of PF-05089771. All quantitative data are summarized in structured tables, and key conceptual frameworks are visualized using diagrams.

#### **Chemical Structure and Properties**

PF-05089771 tosylate is the tosylate salt of the active pharmaceutical ingredient, 4-[2-(3-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-4-thiazolylbenzenesulfonamide.

Chemical Structure:



# The image you are requesting does not exist or is no longer available.

i mgur.com

Table 1: Chemical and Physical Properties[1][2][3][4]

| Property          | Value                                                                                                                                                   |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-<br>chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-<br>4-yl)benzene-1-sulfonamide;4-methylbenzene-<br>1-sulfonic acid |  |
| Molecular Formula | C18H12Cl2FN5O3S2 · C7H8O3S                                                                                                                              |  |
| Molecular Weight  | 672.56 g/mol                                                                                                                                            |  |
| CAS Number        | 1430806-04-4                                                                                                                                            |  |
| SMILES            | Cc1ccc(cc1)S(=O)(=O)O.c1cc(c(cc1Cl)-c2cn[nH]c2N)Oc3cc(c(cc3Cl)S(=O) (=O)Nc4cscn4)F                                                                      |  |
| InChI Key         | NVKBPDYKPNYMDR-UHFFFAOYSA-N                                                                                                                             |  |

#### **Synthesis**

The synthesis of PF-05089771 is a multi-step process that involves the formation of the diaryl ether linkage followed by the introduction of the pyrazole and sulfonamide moieties. The following is a representative synthetic scheme based on the discovery literature.



# **Experimental Protocol: Synthesis of PF-05089771 Tosylate**

A detailed, step-by-step synthesis protocol for PF-05089771 tosylate is provided in the supporting information of the primary publication by Swain et al. (2017) in the Journal of Medicinal Chemistry. Researchers are directed to this source for the complete experimental procedure.

#### **Mechanism of Action and Signaling Pathway**

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. [5] NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. The channel is considered a key regulator of pain signaling.

The mechanism of action of PF-05089771 involves binding to the voltage-sensing domain (VSD) of the NaV1.7 channel, specifically on the fourth transmembrane segment (S4) of domain IV. This interaction stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions and dampening neuronal excitability.

#### **Signaling Pathway**

The inhibition of NaV1.7 by PF-05089771 has downstream consequences on pain signaling pathways. A key aspect is the modulation of neuronal excitability at the peripheral nerve endings, which in turn affects signal transmission to the central nervous system. Furthermore, studies have suggested a link between NaV1.7 function and the endogenous opioid system.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of NaV1.7 in nociception and its inhibition by PF-05089771.

#### **Biological Activity and Data**

PF-05089771 exhibits high potency and selectivity for NaV1.7 across multiple species. Its inhibitory activity has been characterized using various in vitro and in vivo assays.

#### In Vitro Activity

The potency of PF-05089771 is typically determined using electrophysiological techniques, such as patch-clamp recordings, on cells expressing the NaV1.7 channel.

Table 2: In Vitro Inhibitory Activity of PF-05089771



| Channel    | Species | IC50 (nM) |
|------------|---------|-----------|
| NaV1.7     | Human   | 11        |
| Cynomolgus | 12      |           |
| Dog        | 13      | _         |
| Rat        | 171     | _         |
| Mouse      | 8       | _         |
| NaV1.5     | Human   | >10,000   |
| NaV1.8     | Human   | >10,000   |

#### **In Vivo Activity**

The analgesic efficacy of PF-05089771 has been evaluated in various preclinical models of pain, including models of inflammatory and neuropathic pain.

Table 3: Summary of In Vivo Efficacy Studies

| Pain Model                                                  | Species | Route of<br>Administration | Key Findings                                      |
|-------------------------------------------------------------|---------|----------------------------|---------------------------------------------------|
| Formalin-induced pain                                       | Mouse   | Oral                       | Dose-dependent reduction in nocifensive behaviors |
| Complete Freund's Adjuvant (CFA)- induced inflammatory pain | Rat     | Oral                       | Reversal of thermal hyperalgesia                  |
| Spared Nerve Injury (SNI) model of neuropathic pain         | Rat     | Oral                       | Attenuation of mechanical allodynia               |

### **Experimental Protocols**



#### **Electrophysiology Protocol (Whole-Cell Patch Clamp)**

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured in appropriate media and conditions.
- Cell Preparation: Cells are plated onto glass coverslips and allowed to adhere.
- Recording Solutions:
  - External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
  - Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
- Electrophysiological Recording:
  - Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
  - Cells are held at a holding potential of -120 mV.
  - NaV1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.
- Data Analysis: The concentration-response curve for PF-05089771 is generated by applying increasing concentrations of the compound and measuring the inhibition of the peak NaV1.7 current. The IC<sub>50</sub> value is calculated by fitting the data to a Hill equation.





Click to download full resolution via product page



Figure 2: A simplified workflow for determining the in vitro potency of PF-05089771 using whole-cell patch-clamp electrophysiology.

#### In Vivo Pain Model Protocol (Formalin Test)

- Animals: Male C57BL/6 mice are used.
- Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.
- Drug Administration: PF-05089771 or vehicle is administered orally at a predetermined time before the formalin injection.
- Formalin Injection: A 20  $\mu$ L injection of 5% formalin is made into the plantar surface of the right hind paw.
- Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for a period of 60 minutes. The observation period is divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
- Data Analysis: The total time spent in nocifensive behavior is calculated for both phases. The
  effect of PF-05089771 is expressed as the percentage of inhibition of the formalin-induced
  response compared to the vehicle-treated group.

#### Conclusion

PF-05089771 tosylate is a well-characterized, potent, and selective inhibitor of NaV1.7 with demonstrated efficacy in preclinical models of pain. Its unique mechanism of action, targeting the voltage-sensing domain of the channel, provides a valuable tool for researchers investigating the role of NaV1.7 in pain and other neurological disorders. The detailed protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in the field of pain therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | eLife [elifesciences.org]
- 5. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: PF-05089771 Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560333#pf-05089771-tosylate-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com